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Spiroplatin Discontinuation: A Technical Support
Guide
FOR RESEARCH AND DEVELOPMENT PROFESSIONALS

This technical support center provides detailed information regarding the discontinuation of

Spiroplatin (TNO-6) in clinical trials. The following question-and-answer guide addresses

common issues and findings from the clinical evaluation of this organoplatinum compound.

Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the discontinuation of Spiroplatin in clinical trials?

A1: The multicenter Phase II clinical trial of Spiroplatin was terminated prematurely due to two

main factors: a lack of significant antitumor activity and the occurrence of severe and

unpredictable renal toxicity (nephrotoxicity).[1][2]

Q2: What were the dose-limiting toxicities observed during the Phase I trial of Spiroplatin?

A2: In the Phase I study, the primary dose-limiting toxicities were identified as

myelosuppression (suppression of blood cell production in the bone marrow) and renal toxicity.

[3] Proteinuria, indicating both glomerular and tubular damage, was also observed and was

found to be dependent on both the dose and the infusion schedule.[3]
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Q3: What specific adverse events related to nephrotoxicity were reported in the Phase II trial?

A3: The Phase II trial reported severe renal toxicity. Among 11 patients who had previously

received cisplatin, four experienced increases in serum creatinine, with one patient

unfortunately dying from renal failure.[1] Of the 51 patients without prior cisplatin treatment,

four also showed changes in serum creatinine levels, with two being transient and two being

persistent. One of these cases ultimately required hemodialysis. Notably, hydration protocols

before and after drug administration did not mitigate this drug-induced nephrotoxicity.

Q4: Was there any evidence of antitumor activity with Spiroplatin?

A4: The antitumor activity of Spiroplatin was not considered striking. In the Phase I trial, one

complete response was seen in a breast cancer patient, and one partial response was

observed in a patient with lung adenocarcinoma. The subsequent Phase II trial, which enrolled

64 patients across nine different solid tumor types, reported only three partial responses in

patients with renal cell carcinoma, ovarian carcinoma, and malignant melanoma, respectively.

Q5: What was the recommended dose and schedule for Spiroplatin in Phase II studies?

A5: Based on the results of the Phase I trial, the recommended dose for Phase II studies was

30 mg/m² administered as a 4-hour infusion every 3 weeks. This was the dose level used in the

subsequent multicenter Phase II study.

Data Summary
Table 1: Spiroplatin Phase I Clinical Trial Summary
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Parameter Value Reference

Patient Population
67 patients with advanced

solid tumors

Dose Range Tested 2.5 - 40 mg/m² (every 3 weeks)

Maximum Tolerated Dose

(MTD) - Good-Risk Patients
40 mg/m²

Maximum Tolerated Dose

(MTD) - Poor-Risk Patients
35 mg/m²

Dose-Limiting Toxicities
Myelosuppression, Renal

Toxicity

Recommended Phase II Dose
30 mg/m² (4-hour infusion

every 3 weeks)

Table 2: Spiroplatin Phase II Clinical Trial Key Findings
Parameter Value Reference

Patient Population
64 patients with nine different

solid tumors

Treatment Regimen
30 mg/m² as a 4-hour infusion

every 3 weeks

Total Cycles Administered 141

Overall Response Rate
3 partial responses out of 64

patients

Key Toxicities

Nausea, Vomiting,

Myelosuppression, Renal

Toxicity

Outcome Study stopped prematurely

Experimental Protocols
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Protocol: Assessment of Renal Toxicity in Clinical Trials

This section outlines a general methodology for monitoring and grading nephrotoxicity in a

clinical trial setting, similar to what would have been employed during the Spiroplatin studies.

Patient Eligibility:

Establish baseline renal function. Patients must have a serum creatinine level ≤ 1.5 mg/dL

and a calculated creatinine clearance ≥ 60 mL/min.

Monitoring Schedule:

Baseline: Collect blood and urine samples within 7 days prior to the first drug

administration.

During Treatment: Collect blood and urine samples prior to each treatment cycle.

Post-Treatment: Monitor renal function at the end of the study and during follow-up visits.

Key Parameters to Measure:

Blood: Serum creatinine, Blood Urea Nitrogen (BUN), electrolytes (magnesium,

potassium).

Urine: Urinalysis for proteinuria and hematuria. 24-hour urine collection for creatinine

clearance measurement.

Grading of Toxicity:

Adverse events are graded using a standardized system such as the National Cancer

Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Example CTCAE Grades for Serum Creatinine Increase:

Grade 1: Increase of >0.3 mg/dL; 1.5-2.0 x baseline.

Grade 2: 2.0-3.0 x baseline.
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Grade 3: >3.0 x baseline; hospitalization indicated.

Grade 4: Life-threatening consequences; dialysis indicated.

Grade 5: Death.

Management and Dose Modification:

Define rules for dose interruption, reduction, or discontinuation based on the grade of

renal toxicity observed. For example, a Grade 3 toxicity may require treatment interruption

until recovery to Grade 1 or baseline, with a subsequent dose reduction. A Grade 4 event

would typically lead to permanent discontinuation.
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Caption: Logical workflow for the discontinuation of Spiroplatin clinical trials.
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Caption: Proposed mechanism of action for platinum-based drugs like Spiroplatin.
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Caption: Simplified workflow for a "3+3" Phase I dose-escalation study design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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